molecular formula C18H29NO6 B4002203 3-(4-butan-2-ylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid

3-(4-butan-2-ylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid

Cat. No.: B4002203
M. Wt: 355.4 g/mol
InChI Key: PVFYFSXJARLULM-UHFFFAOYSA-N
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Description

3-(4-butan-2-ylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C18H29NO6 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound [3-(4-sec-butylphenoxy)propyl](2-methoxyethyl)amine oxalate is 355.19948764 g/mol and the complexity rating of the compound is 275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxalate-bridged Binuclear Iron(III) Complexes

A study by Heidari et al. (2013) explored oxalate-bridged binuclear iron(III) complexes using pyridine-based aminophenol ligands. The research demonstrated the synthesis and characterization of these complexes, highlighting their antiferromagnetic coupling and potential applications in magnetic materials and catalysis. The study provides a foundational understanding of the coordination chemistry involving oxalate ligands, which could be relevant for the design of new materials with specific magnetic properties (Heidari, S., Safaei, E., Wojtczak, A., & Cotič, P., 2013).

Phenol Oxidation and Electron Transfer

Research by Rhile and Mayer (2004) investigated the one-electron oxidation of hydrogen-bonded phenols, providing insights into proton-coupled electron transfer mechanisms. This study is significant for understanding the oxidative processes involving phenolic compounds, which are structurally related to the compound of interest. The findings may contribute to the development of oxidation-resistant materials or catalysts for chemical synthesis (Rhile, I. J., & Mayer, J., 2004).

Synthesis and Reactions of Fluorophenyl Compounds

Pimenova et al. (2003) detailed the synthesis of a fluorophenyl compound through reactions with dimethyl oxalate, leading to various products with potential applications in material science and organic synthesis. This research offers insights into the reactivity of fluorophenyl derivatives, which could inform the synthesis of novel compounds with specific electronic or photophysical properties (Pimenova, E. V., Krasnych, O. P., Goun, E., & Miles, D., 2003).

Antibacterial Activity of Propanaryl-amines

A study by Arutyunyan et al. (2017) reported on the synthesis of propanaryl-amines and their oxalates, showing significant antibacterial activity. This research underlines the potential of structurally similar compounds for use in developing new antibacterial agents or coatings to prevent microbial contamination (Arutyunyan, N., Akopyan, L. A., Akopyan, R. A., Stepanyan, G. M., Panosyan, G., & Gevorgyan, G., 2017).

Hydrogen Bonded Structures in Organic Amine Oxalates

Research by Vaidhyanathan et al. (2002) on the synthesis and characterization of organic amine oxalates revealed diverse hydrogen-bonded networks. This study is relevant for understanding the intermolecular interactions in compounds containing amine and oxalate groups, which could inform the design of novel materials or molecular assemblies with specific physical properties (Vaidhyanathan, R., Natarajan, S., & Rao, C., 2002).

These studies collectively contribute to a broader understanding of the chemistry and applications of compounds structurally related to "3-(4-sec-butylphenoxy)propylamine oxalate," encompassing areas such as magnetic materials, chemical synthesis, antibacterial applications, and the study of molecular interactions.

Properties

IUPAC Name

3-(4-butan-2-ylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2.C2H2O4/c1-4-14(2)15-6-8-16(9-7-15)19-12-5-10-17-11-13-18-3;3-1(4)2(5)6/h6-9,14,17H,4-5,10-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFYFSXJARLULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCCNCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-butan-2-ylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid
Reactant of Route 2
3-(4-butan-2-ylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid
Reactant of Route 3
3-(4-butan-2-ylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid
Reactant of Route 4
3-(4-butan-2-ylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid
Reactant of Route 5
3-(4-butan-2-ylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid
Reactant of Route 6
3-(4-butan-2-ylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.